molecular formula C12H14F3N3O B2469917 1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone CAS No. 2034296-70-1

1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone

Cat. No.: B2469917
CAS No.: 2034296-70-1
M. Wt: 273.259
InChI Key: KWVYDZUWFAZQKG-UHFFFAOYSA-N
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Description

1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone is a complex organic compound featuring a pyrimidine ring substituted with a trifluoromethyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone typically involves multi-step organic reactions One common approach is to start with the pyrimidine core, introducing the trifluoromethyl group through a nucleophilic substitution reaction

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrrolidine ring can modulate its overall reactivity. These interactions can lead to specific biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine: Lacks the ethanone group, which can affect its reactivity and applications.

    2-Methyl-6-(trifluoromethyl)pyrimidine: Lacks the pyrrolidine and ethanone groups, making it less complex and potentially less versatile.

    1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)propanone: Similar structure but with a propanone group instead of ethanone, which can alter its chemical properties.

Uniqueness

1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone is unique due to its combination of a trifluoromethyl-substituted pyrimidine ring and a pyrrolidine ring with an ethanone group. This unique structure provides a balance of stability, reactivity, and potential for diverse applications in various scientific fields.

Properties

IUPAC Name

1-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O/c1-7(19)9-3-4-18(6-9)11-5-10(12(13,14)15)16-8(2)17-11/h5,9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVYDZUWFAZQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(C2)C(=O)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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